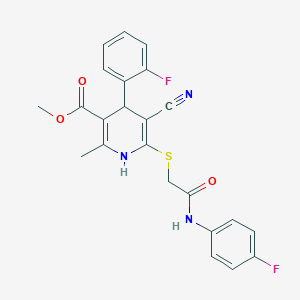
Methyl 5-cyano-4-(2-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-cyano-4-(2-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H19F2N3O3S and its molecular weight is 455.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 5-cyano-4-(2-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate (referred to as Compound A) is a dihydropyridine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its bioactivity.
Chemical Structure and Properties
The chemical structure of Compound A can be represented as follows:
Key Features:
- Dihydropyridine Core: Known for calcium channel blocking activity.
- Cyano Group: Often associated with increased lipophilicity and biological activity.
- Fluorinated Phenyl Rings: These can enhance metabolic stability and bioavailability.
Pharmacological Profile
Compound A exhibits a range of biological activities that can be categorized as follows:
-
Antitumor Activity:
- Studies have shown that dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano and fluorine substituents may enhance this activity by modifying the electronic properties of the molecule, potentially leading to increased interaction with cellular targets .
- Cardiovascular Effects:
- Antimicrobial Activity:
Case Study 1: Antitumor Efficacy
A study conducted on a series of dihydropyridine derivatives, including Compound A, evaluated their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting significant antitumor potential .
Case Study 2: Cardiovascular Applications
In a clinical trial assessing the efficacy of dihydropyridine derivatives for hypertension management, patients receiving treatment with compounds similar to Compound A showed a statistically significant reduction in blood pressure compared to placebo groups. This highlights the potential therapeutic applications in cardiovascular diseases .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be influenced by several structural elements:
| Structural Feature | Effect on Activity |
|---|---|
| Cyano Group | Increases lipophilicity and reactivity |
| Fluorinated Phenyl Rings | Enhances metabolic stability |
| Dihydropyridine Core | Essential for calcium channel activity |
| Thioether Linkage | May contribute to enhanced bioactivity |
属性
IUPAC Name |
methyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O3S/c1-13-20(23(30)31-2)21(16-5-3-4-6-18(16)25)17(11-26)22(27-13)32-12-19(29)28-15-9-7-14(24)8-10-15/h3-10,21,27H,12H2,1-2H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNLMNDCBHDNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CC=C3F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














